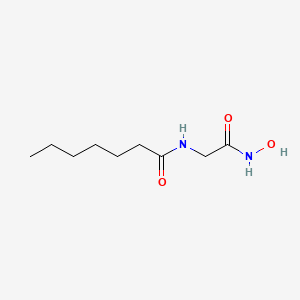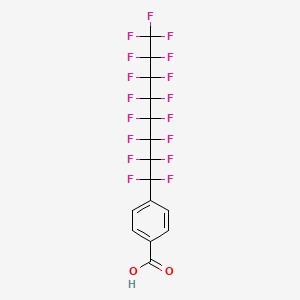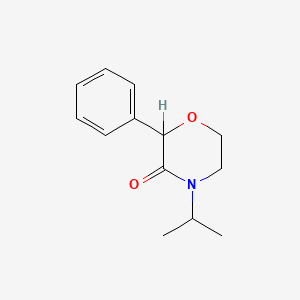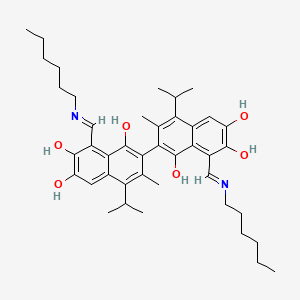
2,2'-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and iminomethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) typically involves multi-step organic reactions. The initial steps often include the formation of the naphthalene core, followed by the introduction of hydroxyl groups through hydroxylation reactions. Subsequent steps involve the addition of iminomethyl and alkyl substituents under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The iminomethyl groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while reduction of the iminomethyl groups may produce primary amines.
科学的研究の応用
2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl and iminomethyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique structure may have potential therapeutic applications, such as in the development of new drugs or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the iminomethyl groups may participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other naphthalene derivatives with hydroxyl and iminomethyl groups, such as:
- 2,2’-Bis(8-aminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene)
- 2,2’-Bis(8-hydroxymethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene)
Uniqueness
What sets 2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) apart is its specific combination of substituents, which confer unique chemical and biological properties. The hexyliminomethyl groups, in particular, provide distinct hydrophobic and electronic characteristics that influence its reactivity and interactions with other molecules.
特性
CAS番号 |
73816-73-6 |
|---|---|
分子式 |
C42H56N2O6 |
分子量 |
684.9 g/mol |
IUPAC名 |
8-(hexyliminomethyl)-2-[8-(hexyliminomethyl)-1,6,7-trihydroxy-3-methyl-4-propan-2-ylnaphthalen-2-yl]-3-methyl-4-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C42H56N2O6/c1-9-11-13-15-17-43-21-29-37-27(19-31(45)39(29)47)33(23(3)4)25(7)35(41(37)49)36-26(8)34(24(5)6)28-20-32(46)40(48)30(38(28)42(36)50)22-44-18-16-14-12-10-2/h19-24,45-50H,9-18H2,1-8H3 |
InChIキー |
PPXRONDXIILDOT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN=CC1=C2C(=CC(=C1O)O)C(=C(C(=C2O)C3=C(C4=C(C(=C(C=C4C(=C3C)C(C)C)O)O)C=NCCCCCC)O)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




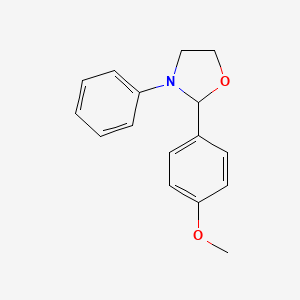

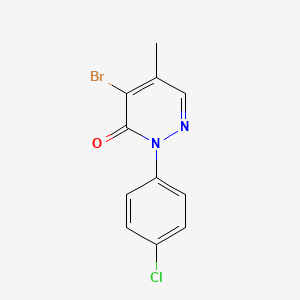
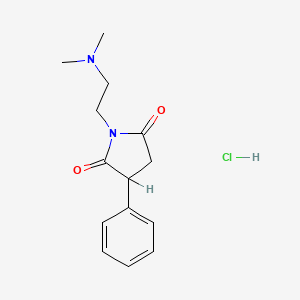
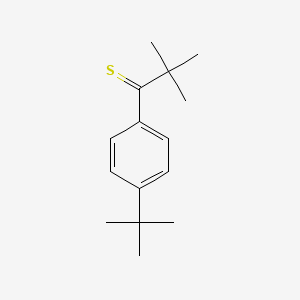
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
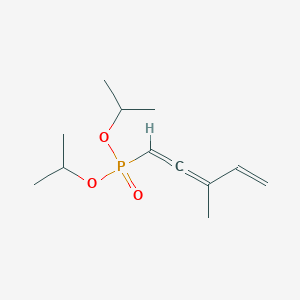

![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
